N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide
Description
This compound features a piperazine core substituted with a benzhydryl group (diphenylmethyl) at the 1-position and a thiophene-2-carboxamidoethyl moiety at the 4-position. The benzhydryl group confers significant steric bulk and lipophilicity, while the thiophene-2-carboxamide introduces a heterocyclic aromatic system capable of π-π interactions and hydrogen bonding.
Properties
IUPAC Name |
N-benzhydryl-4-[2-(thiophene-2-carbonylamino)ethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c30-24(22-12-7-19-32-22)26-13-14-28-15-17-29(18-16-28)25(31)27-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,19,23H,13-18H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVXVNPLUNIVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine core.
Attachment of the Thiophene-2-carboxamido Moiety: The final step involves the acylation of the piperazine derivative with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzhydryl group can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Benzhydryl chloride, triethylamine, dichloromethane as solvent.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various benzhydryl-substituted derivatives.
Scientific Research Applications
N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine-1-Carboxamide Derivatives
Substituents on the Piperazine Ring
- Benzhydryl vs. Chlorobenzyl: Target Compound: The benzhydryl group enhances lipophilicity (logP ~5.2 estimated), favoring blood-brain barrier penetration .
Carbothioyl vs. Carboxamide Linkers :
- N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide (): Replacing the oxygen in the carboxamide with sulfur (carbothioyl) increases metabolic stability but may reduce hydrogen-bonding capacity. The nitro and chloro groups enhance electron-withdrawing effects, altering receptor affinity .
Heterocyclic and Aromatic Modifications
- Thiophene vs. Melting points for quinazolinone derivatives range from 189–209°C, suggesting higher crystallinity than thiophene-based analogs .
- Phenyl vs. Thiophene in Linkers: p-MPPI (): Features a pyridinyl-p-iodobenzamidoethyl group.
Biological Activity
N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a benzhydryl group and a thiophene-based carboxamide, contributing to its unique biological profile. The structural formula is represented as follows:
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Analogous piperazine derivatives have shown significant antimicrobial effects against various bacterial strains, suggesting potential for this compound in treating infections .
- Receptor Interaction : The piperazine scaffold is known to facilitate interactions with neurotransmitter receptors, including dopamine and serotonin receptors. This interaction may lead to neuropharmacological effects, which could be explored further in this compound .
Antimicrobial Studies
A study examining related piperazine derivatives highlighted their efficacy against Gram-positive bacteria such as Bacillus cereus and Clostridium perfringens. The following table summarizes the antimicrobial activity observed:
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| N-benzhydryl-4-(5-nitro-2-furfurylideneamino)piperazine | Bacillus cereus | 10 µg/mL |
| N-benzhydryl-4-(5-nitro-2-furfurylideneamino)piperazine | Clostridium perfringens | 5 µg/mL |
The study indicated that the tested compounds inhibited protein and DNA synthesis in C. perfringens, showcasing the potential mechanism of action through interference with nucleic acid metabolism .
In Vivo Studies
In vivo studies involving similar piperazine derivatives have demonstrated significant effects on behavioral models related to anxiety and depression. For instance, SL-3111, a structurally related compound, was shown to act as a selective agonist for delta-opioid receptors, which are implicated in mood regulation . This suggests that this compound may also influence similar pathways.
Pharmacokinetics
Pharmacokinetic profiling of related compounds indicates that modifications in the piperazine ring can significantly alter absorption, distribution, metabolism, and excretion (ADME) properties. For example, the introduction of hydrophobic groups has been associated with improved bioavailability and receptor binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
